Trimethyl(1-methylpropoxy)silane is an organosilicon compound characterized by the presence of a trimethylsilyl group and a 1-methylpropoxy functional group. This compound is notable for its applications in various fields, including material science and organic synthesis. The molecular formula for trimethyl(1-methylpropoxy)silane is CHOSi, and it belongs to the class of silanes, which are compounds containing silicon atoms bonded to carbon and hydrogen.
Trimethyl(1-methylpropoxy)silane can be synthesized through various chemical processes, primarily involving the reaction of silanes with alcohols or other nucleophiles. The specific methods of synthesis will be discussed in detail in the synthesis analysis section.
This compound is classified under silanes, specifically as an alkoxysilane due to the presence of an alkoxy group (1-methylpropoxy). Alkoxysilanes are commonly used as coupling agents in polymer chemistry and as precursors for silicon-based materials.
The synthesis of trimethyl(1-methylpropoxy)silane can be achieved through several methods, including:
Trimethyl(1-methylpropoxy)silane can participate in various chemical reactions typical of silanes:
These reactions are facilitated by catalysts such as acids or bases and typically require controlled conditions to prevent unwanted side reactions.
The mechanism by which trimethyl(1-methylpropoxy)silane acts involves its reactivity due to the silicon atom's electrophilic nature. In hydrolysis, water acts as a nucleophile attacking the silicon atom, leading to the formation of silanol groups.
Trimethyl(1-methylpropoxy)silane has several scientific uses:
Organosilicon compounds represent a cornerstone of modern materials science, characterized by their unique Si-O-C bonds that confer exceptional thermal stability, tunable reactivity, and interfacial activity. These hybrid molecules bridge organic and inorganic domains, enabling applications ranging from ceramic precursors in chemical vapor deposition (CVD) to crosslinking agents in polymer networks [4] [7]. Their significance stems from the versatility of silicon’s tetravalent structure, which allows tailored functionalization for specific material properties. For instance, alkoxysilanes like Trimethyl(1-methylpropoxy)silane serve as volatile intermediates in synthesizing silicon carbonitride (SiCxNy) films—critical for microelectronics as diffusion barriers and low-κ dielectrics [4]. The adaptability of Si-O bonds to hydrolysis and condensation further underpins their utility in sol-gel processes and surface modification technologies [7].
Trimethyl(1-methylpropoxy)silane (CAS 1825-66-7) is a monofunctional alkoxysilane with the molecular formula C7H18OSi and a molecular weight of 146.30 g/mol. Its structure features a silicon center bonded to three inert methyl groups (–CH3) and one reactive sec-butoxy group (–OC4H9), specifically the 1-methylpropoxy isomer [1] [2]. This configuration balances steric protection and reactivity: the trimethylsilyl moiety provides volatility and hydrophobicity, while the branched alkoxy ligand facilitates nucleophilic substitution. Key properties include:
Table 1: Molecular Characteristics of Trimethyl(1-methylpropoxy)silane
Property | Value |
---|---|
CAS Registry Number | 1825-66-7 |
Molecular Formula | C7H18OSi |
Average Molecular Weight | 146.30 g/mol |
Exact Mass | 146.11300 g/mol |
Synonyms | sec-Butoxytrimethylsilane, 2-Butanol TMS derivative |
SMILES | CCC(C)OSi(C)C |
Alkoxysilane chemistry originated in the mid-20th century with the development of direct synthesis (Rochow-Müller process), enabling scalable production of methylchlorosilanes. Trimethyl(1-methylpropoxy)silane emerged from subsequent innovations in alcoholysis reactions, where methyltrichlorosilane was reacted with alkanols like sec-butanol to generate air-stable liquid precursors [7] [9]. Research in the 1980s–2000s revealed how alkoxy group branching (e.g., 1-methylpropoxy vs. ethoxy) modulates volatility and hydrolysis kinetics—critical for CVD efficiency [4] [10]. Industrial adoption accelerated with demand for silicon-based dielectrics in semiconductors, where this compound’s balanced carbon content aids low-κ film fabrication [4]. Recent advances focus on catalytic systems to optimize its synthesis purity, as ≥99% grades are now commercially available for high-end applications [2].
Table 2: Historical Milestones in Alkoxysilane R&D
Timeframe | Advancement | Impact on Trimethyl(1-methylpropoxy)silane |
---|---|---|
1940s | Rochow-Müller direct synthesis | Enabled bulk methylchlorosilane production |
1970s | Alcoholysis optimization | Defined routes to sec-butoxy derivatives |
2000s | CVD of SiCxNy films | Identified as precursor for dielectric coatings |
2010s–Present | Purity standardization (e.g., 99% industrial grade) | Facilitated microelectronics applications |
Despite established synthetic routes, fundamental and applied knowledge gaps persist for Trimethyl(1-methylpropoxy)silane:
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